molecular formula C17H18N2O2 B5862830 N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide

N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide

Cat. No. B5862830
M. Wt: 282.34 g/mol
InChI Key: HGSRVRLPZGZRMT-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide, commonly known as N-(2-Acetamidophenyl)-3,4-dimethylbenzamide (AM404), is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. AM404 is a derivative of acetaminophen, which is a widely used analgesic drug. However, AM404 has been found to possess additional properties that make it a promising candidate for various research applications.

Mechanism of Action

N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide is known to inhibit the reuptake of the endocannabinoid anandamide, which leads to an increase in its concentration in the brain. Anandamide is a neurotransmitter that is involved in various physiological processes, including pain sensation, appetite control, and mood regulation. By inhibiting its reuptake, this compound can enhance the effects of anandamide, leading to its analgesic and neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have antioxidant properties, which can protect against oxidative stress-induced damage. Additionally, this compound has been shown to modulate the activity of various ion channels, which can affect neuronal excitability and pain sensation.

Advantages and Limitations for Lab Experiments

N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, this compound has been extensively studied, and its properties and mechanisms of action are well-understood. However, there are also some limitations to using this compound in laboratory experiments. It can be difficult to assess its effects in vivo, as it is rapidly metabolized and has a short half-life. Additionally, the effects of this compound can vary depending on the dose and route of administration.

Future Directions

There are several potential future directions for research on N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide. One area of interest is its potential use in the treatment of chronic pain. This compound has been shown to have analgesic properties, and further research could explore its efficacy in treating various types of chronic pain. Additionally, this compound has been found to have neuroprotective properties, and research could investigate its potential use in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, further research could explore the potential use of this compound in modulating the endocannabinoid system and its effects on various physiological processes.

Synthesis Methods

N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide can be synthesized using a multistep process involving the reaction of 2-aminophenol with 3,4-dimethylbenzoyl chloride to form N-(2-hydroxyphenyl)-3,4-dimethylbenzamide. The resulting product is then acetylated using acetic anhydride to obtain this compound.

Scientific Research Applications

N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various fields. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. This compound has also been shown to modulate the endocannabinoid system, which is involved in various physiological processes such as pain sensation, mood regulation, and appetite control.

properties

IUPAC Name

N-(2-acetamidophenyl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-11-8-9-14(10-12(11)2)17(21)19-16-7-5-4-6-15(16)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSRVRLPZGZRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792714
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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